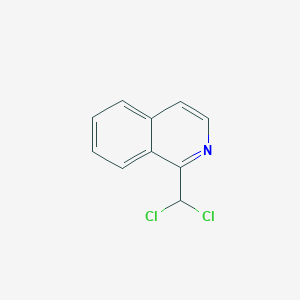

1-(Dichloromethyl)isoquinoline

Descripción

1-(Dichloromethyl)isoquinoline is a halogenated isoquinoline derivative characterized by a dichloromethyl (-CHCl₂) substituent at the 1-position of the isoquinoline scaffold. Isoquinolines are heterocyclic aromatic compounds with a fused benzene and pyridine ring, widely studied for their pharmacological and material science applications. The dichloromethyl group introduces steric and electronic effects that influence reactivity, stability, and biological activity.

Propiedades

Número CAS |

88237-16-5 |

|---|---|

Fórmula molecular |

C10H7Cl2N |

Peso molecular |

212.07 g/mol |

Nombre IUPAC |

1-(dichloromethyl)isoquinoline |

InChI |

InChI=1S/C10H7Cl2N/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6,10H |

Clave InChI |

NJQVYZQWQIEQKH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CN=C2C(Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(Diclorometil)isoquinolina se puede lograr mediante varios métodos:

Reacción de Aza-Diels–Alder: Este método implica la reacción de 3-diclorometil-1,2,4-triazinas con 1,2-deshidrobenceno, lo que da como resultado la formación de 1-diclorometilisoquinolina.

Diclorometilación de N-óxido de isoquinolina: Este método utiliza dicloroquetena en dimetoxietano en presencia de trietilamina, lo que produce hasta un 42% de 1-diclorometilisoquinolina.

Cloración radical: La cloración radical de 1-metilisoquinolina usando N-clorosuccinimida en presencia de peróxido de benzoílo, aunque este método tiene un rendimiento relativamente bajo del 20%.

Sustitución nucleofílica vicaria: Introducción directa del grupo diclorometil en 4-nitroisoquinolina utilizando el procedimiento de Makosza.

Diclorometilación catalizada por hierro: Este método implica el uso de catalizadores que contienen hierro como el ferroceno o el tris(acetilacetonato)hierro(III).

Análisis De Reacciones Químicas

1-(Diclorometil)isoquinolina sufre diversas reacciones químicas, entre ellas:

Oxidación: El grupo diclorometil se puede oxidar para formar grupos funcionales aldehído o carboxilo.

Reducción: Las reacciones de reducción pueden modificar el grupo diclorometil a otros grupos funcionales.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente sustitución nucleofílica vicaria.

Reacciones radicales: La cloración radical es una reacción notable que involucra este compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen dicloroquetena, N-clorosuccinimida, peróxido de benzoílo y catalizadores que contienen hierro. Los principales productos formados a partir de estas reacciones incluyen aldehídos, ácidos carboxílicos y sistemas de anillos de benzimidazol .

Aplicaciones Científicas De Investigación

The biological activity of 1-(dichloromethyl)isoquinoline has been a focal point in research due to its structural similarity to other bioactive isoquinoline derivatives. Isoquinolines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The dichloromethyl substitution enhances the compound's reactivity and may influence its interaction with biological targets.

Case Studies on Biological Applications

- Anticancer Research : A study highlighted the use of isoquinoline derivatives in targeting specific cancer pathways. For instance, the 3-aminoisoquinoline derivatives synthesized from trihalogenated isoquinolines have shown selective inhibition of Cdc25B, a protein involved in cell cycle regulation. This suggests that this compound could serve as a precursor for developing novel anticancer agents .

- Antimicrobial Activity : Research has indicated that various isoquinoline derivatives exhibit antimicrobial properties. The introduction of halogen groups, such as those found in this compound, may enhance these effects by increasing lipophilicity and facilitating membrane penetration of the compounds .

Table: Summary of Applications and Properties of this compound

Mecanismo De Acción

El mecanismo de acción de 1-(Diclorometil)isoquinolina implica su interacción con objetivos y vías moleculares. El grupo diclorometil del compuesto puede sufrir diversas transformaciones químicas, lo que lleva a la formación de intermediarios biológicamente activos. Estos intermediarios pueden interactuar con enzimas, receptores y otros objetivos moleculares, modulando su actividad y provocando efectos biológicos específicos .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The dichloromethyl group at the 1-position distinguishes this compound from other halogenated isoquinolines. Key analogs and their properties are summarized below:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., trichloromethyl) reduce stability and biological utility compared to dichloromethyl or smaller groups .

- Positional Influence : Chlorine at the 1-position (vs. 5- or 8-) alters electronic distribution and binding affinity in enzyme systems .

- Solubility : Methoxy groups improve solubility, whereas halogenated groups enhance lipophilicity .

Antimicrobial Activity

- Ru(II) complexes with 1-substituted isoquinolines (e.g., 1-(1-benzyl-triazol-4-yl)isoquinoline) show MIC values as low as 0.4 μM against Bacillus subtilis, outperforming pyridine analogs by 2.5–40-fold due to increased hydrophobicity .

- Chlorinated Derivatives: 5-Chloroisoquinoline exhibits moderate antimicrobial activity, while 8-chloro analogs maintain enzyme inhibitory potency, suggesting dichloromethyl may enhance target engagement .

Enzyme Inhibition

- Isoquinoline sulfonamides (e.g., H7, H8) inhibit protein kinase C (PKC) with IC₅₀ values correlating with substituent size. Dichloromethyl’s intermediate size may balance potency and selectivity .

- Structural studies of PRMT3 complexes reveal that small 1-position substituents (e.g., Cl, F) are tolerated, but bulkier groups (e.g., methyl) reduce binding affinity .

Stability and Reactivity

- 1-Trichloromethyl Analogs : Rapid decomposition at physiological pH limits their utility, whereas dichloromethyl derivatives are hypothesized to offer improved stability .

- Halogenated Isoquinolines: Chlorine at the 1-position enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic applications .

Actividad Biológica

1-(Dichloromethyl)isoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Molecular Formula: C10H8Cl2N

Molecular Weight: 215.08 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC2=C(C=C1)C(=CN=C2CCl)Cl

Synthesis

The synthesis of this compound typically involves the chlorination of isoquinoline derivatives. One common method reported in literature includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, yielding the dichloromethyl derivative with good efficiency .

Biological Activity

This compound has shown various biological activities, particularly in antimicrobial and anticancer research. The following sections summarize key findings:

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study highlighted that isoquinoline sulfonamides, structurally related to this compound, showed potent antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae with minimum inhibitory concentrations (MICs) as low as 6.25 µM . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to active isoquinoline derivatives suggests potential effectiveness.

Anticancer Properties

Isoquinolines have been explored for their anticancer activities due to their ability to interact with various molecular targets involved in cancer progression. For instance, compounds derived from isoquinolines have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines . While direct studies on this compound are scarce, its analogs have demonstrated promising results in inhibiting tumor growth.

Case Studies

- Study on Isoquinoline Alkaloids: A recent study isolated multiple isoquinoline alkaloids from Corydalis mucronifera, demonstrating antiviral activity against tobacco mosaic virus (TMV). The study emphasized the importance of structural modifications in enhancing bioactivity, suggesting that similar modifications could be beneficial for this compound .

- Antibacterial Screening: In a screening of isoquinoline derivatives, certain compounds exhibited selective inhibitory activity against protein tyrosine phosphatase CD45, which is crucial in cancer cell signaling pathways. The IC50 values ranged from 5.6 to 11.0 µM, indicating a potential therapeutic application for isoquinolines in cancer treatment .

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within microbial and cancerous cells. The presence of chlorine substituents may enhance its binding affinity and reactivity towards biological targets, potentially modulating cellular pathways critical for survival and proliferation.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Limited data available; potential based on structural similarity | Promising results from analogs; further research needed |

| Isoquinoline Sulfonamides | MIC = 6.25 µM against E. coli | Active against various cancer cell lines |

| Isoquinoline Alkaloids | Exhibited antiviral properties | Significant anticancer effects reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.